molecular formula C15H9FN2O3S2 B2764081 1-(4-Fluorophenyl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone CAS No. 325694-07-3

1-(4-Fluorophenyl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone

Cat. No.: B2764081
CAS No.: 325694-07-3
M. Wt: 348.37
InChI Key: IXTQGMUWWYEUHA-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone is a complex organic compound that features a fluorophenyl group and a nitrobenzo[d]thiazolylthio group

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3S2/c16-10-3-1-9(2-4-10)13(19)8-22-15-17-12-6-5-11(18(20)21)7-14(12)23-15/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTQGMUWWYEUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone.

    Nitration: The synthesized thiazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Formation of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst.

    Coupling Reaction: Finally, the two moieties are coupled together using a thiol-ether linkage, often facilitated by a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst, resulting in the corresponding amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions, to introduce other functional groups.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Tin(II) chloride, palladium on carbon.

    Bases: Sodium hydride, potassium carbonate.

Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds.

Scientific Research Applications

1-(4-Fluorophenyl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The fluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone can be compared with similar compounds such as:

    1-(4-Chlorophenyl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    1-(4-Fluorophenyl)-2-((6-aminobenzo[d]thiazol-2-yl)thio)ethanone: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Biological Activity

1-(4-Fluorophenyl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure, characterized by a fluorophenyl group and a nitro-substituted thiazole moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Thiazole Ring : This is achieved through the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone.
  • Nitration : The thiazole ring is nitrated using concentrated nitric and sulfuric acids to introduce the nitro group.
  • Fluorophenyl Group Introduction : This is performed via Friedel-Crafts acylation using 4-fluorobenzoyl chloride.
  • Coupling Reaction : The final product is formed by coupling the two moieties through a thiol-ether linkage, often facilitated by sodium hydride in dimethylformamide .

The biological activity of this compound primarily stems from its interaction with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the fluorophenyl group enhances binding affinity to specific enzymes or receptors, modulating their activity .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and colon carcinoma cells. The mechanism involves the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Reference
HCT-116 (Colon)6.2
T47D (Breast)27.3
MCF-7 (Breast)43.4

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. It has been tested against various bacterial strains and fungi, showing significant inhibition rates comparable to standard antibiotics. The mechanism is thought to involve disruption of bacterial cell walls and interference with metabolic pathways .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Candida albicans32 μg/mL

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Study on Cancer Cell Lines : A study conducted on HCT-116 and T47D cell lines showed that treatment with varying concentrations of the compound led to increased apoptosis rates, indicating its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy : Research involving Staphylococcus aureus demonstrated that the compound significantly inhibited bacterial growth, suggesting its utility in treating infections resistant to conventional antibiotics.

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